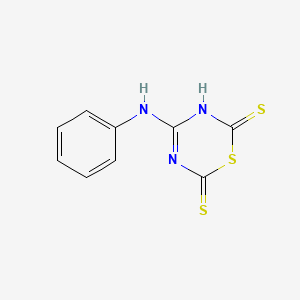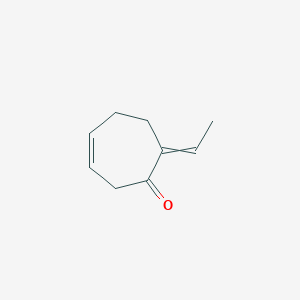methanone CAS No. 62487-36-9](/img/structure/B14518765.png)
[1-(Methoxymethyl)-1H-imidazol-2-yl](3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-imidazol-2-ylmethanone: is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the imidazole ring and a 3-methylphenyl group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization to form the imidazole ring. The methoxymethyl group can be introduced through a subsequent alkylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated imidazoles, alkylated imidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies .
Medicine: The compound has potential therapeutic applications, including antimicrobial and antifungal properties .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone
- 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone
- 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone
Uniqueness: Compared to similar compounds, 1-(Methoxymethyl)-1H-imidazol-2-ylmethanone exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
62487-36-9 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
[1-(methoxymethyl)imidazol-2-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-10-4-3-5-11(8-10)12(16)13-14-6-7-15(13)9-17-2/h3-8H,9H2,1-2H3 |
InChI Key |
IZSNJQYBLXMEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CN2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


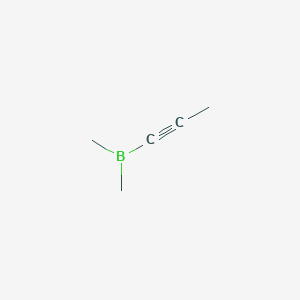
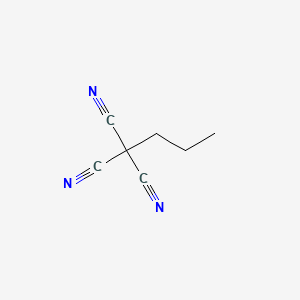
![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)
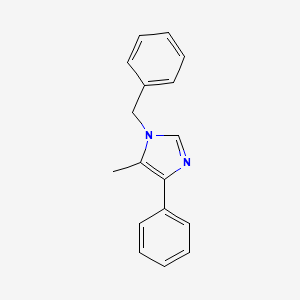
![{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14518706.png)
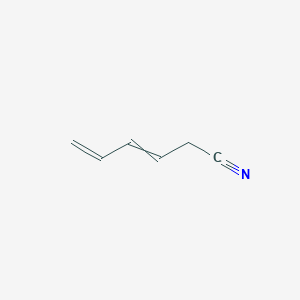


![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)
![3-[3-(Dimethylamino)propyl]-6-ethoxy-1,3-benzoxazol-2(3H)-one](/img/structure/B14518727.png)
